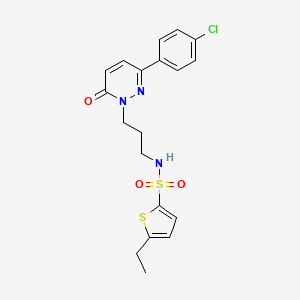

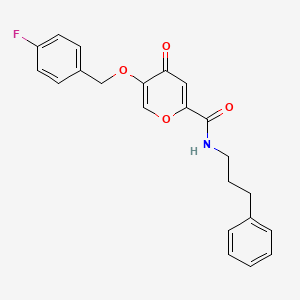

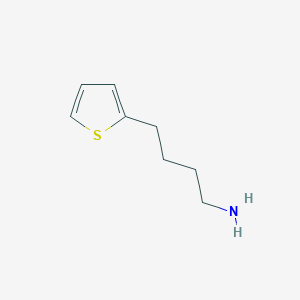

3-(2-Benzoylhydrazino)-3-aminoacrylonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 3-(2-Benzoylhydrazino)-3-aminoacrylonitrile often involves multi-step reactions that include condensation, cyclization, and functional group transformations. These methods are designed to introduce specific functional groups, create complex structures, and explore novel chemical reactivity. For example, Farag et al. (1996) described the synthesis of similar compounds through condensation and cyclization reactions, emphasizing the versatility and reactivity of such molecules in creating diverse heterocyclic structures (Farag, Dawood, & Kandeel, 1996).

Molecular Structure Analysis

Detailed molecular structure analysis is crucial for understanding the chemical and physical properties of 3-(2-Benzoylhydrazino)-3-aminoacrylonitrile. Techniques such as X-ray diffraction, NMR spectroscopy, and computational methods are employed to elucidate the geometry, electronic structure, and intra/intermolecular interactions. Vogt et al. (2016) utilized gas electron diffraction and high-level quantum-chemical computations to accurately determine the molecular structure of a related compound, highlighting the importance of structural analysis in understanding compound behavior (Vogt et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of 3-(2-Benzoylhydrazino)-3-aminoacrylonitrile encompasses a range of reactions, including cycloaddition, nucleophilic addition, and electrophilic substitution. These reactions enable the synthesis of various heterocyclic compounds with potential biological activity. The study by Lukashenko et al. (2020) on the cycloaddition reactions of naphthalen-2-ol Mannich bases with β-aminoacrylonitriles exemplifies the diverse reactivity and synthetic utility of related compounds (Lukashenko et al., 2020).

Scientific Research Applications

Synthesis and Characterization

- Novel Compound Synthesis : Research by Elgemeie et al. (2017) involved synthesizing novel compounds, including 5-benzoyl-N-substituted-amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones, using 2-benzoyl-3,3-bis(alkylthio)acrylonitriles. This study highlights the chemical reactivity and potential applications in synthesizing diverse organic compounds (Elgemeie et al., 2017).

Biological Activity

- Antimicrobial Properties : The same study by Elgemeie et al. (2017) also tested the synthesized compounds for their antibacterial and antifungal properties, indicating the potential use of such compounds in developing new antimicrobial agents (Elgemeie et al., 2017).

Material Science and Catalysis

- Catalytic Activity : The study by Lamsabhi et al. (2008) investigated the reaction of aminoacrylonitrile with Ni+, a process of astrochemical interest. The study's insights into the bonding and structure of the aminoacrylonitrile-Ni+ complexes could be significant for catalysis and materials science applications (Lamsabhi et al., 2008).

Chemotherapeutic Research

- Cytotoxic Activities : The research by Bertrand et al. (2001) on novel hexahydroindolizino[8,7-b]indole derivatives, prepared via cycloaddition reactions involving acrylonitrile, explored their cytotoxic activities in cancer cells. This suggests potential applications in chemotherapeutic drug development (Bertrand et al., 2001).

Advanced Analytical Techniques

- Fluorogenic Reagents for Chromatographic Analysis : A study by Beale et al. (1989) used 3-Benzoyl-2-quinolinecarboxaldehyde, a related compound, as a fluorogenic reagent for high-sensitivity chromatographic analysis. This demonstrates the relevance of similar compounds in enhancing analytical methodologies (Beale et al., 1989).

Safety And Hazards

Future Directions

The future directions in the study of “3-(2-Benzoylhydrazino)-3-aminoacrylonitrile” would likely involve further exploration of its synthesis, properties, and potential applications. For instance, compounds with similar functional groups have been studied for their potential in medicinal chemistry .

properties

IUPAC Name |

N'-[(E)-1-amino-2-cyanoethenyl]benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c11-7-6-9(12)13-14-10(15)8-4-2-1-3-5-8/h1-6,13H,12H2,(H,14,15)/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFEAYEHJPXRGFS-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NNC(=CC#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)NN/C(=C/C#N)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Benzoylhydrazino)-3-aminoacrylonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-5-(methylthio)-1,3,4-oxadiazole](/img/structure/B2491661.png)

![3-[(4,5-Diphenyl-1H-imidazol-2-yl)thio]-propanoic acid](/img/structure/B2491663.png)

![2-(pyridin-4-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2491668.png)

![4-((6-bromo-4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide](/img/structure/B2491670.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methylthiophen-2-yl)methanone](/img/structure/B2491671.png)

![[(1R,2R)-1-(Aminomethyl)-2-(trifluoromethyl)cyclopropyl]methanol;hydrochloride](/img/structure/B2491672.png)